2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide 2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 533891-20-2
VCID: VC4713307
InChI: InChI=1S/C24H32N4O4S2/c1-4-17-7-5-6-13-28(17)34(31,32)18-10-8-16(9-11-18)22(29)26-24-21(23(30)25-2)19-12-14-27(3)15-20(19)33-24/h8-11,17H,4-7,12-15H2,1-3H3,(H,25,30)(H,26,29)
SMILES: CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC
Molecular Formula: C24H32N4O4S2
Molecular Weight: 504.66

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

CAS No.: 533891-20-2

Cat. No.: VC4713307

Molecular Formula: C24H32N4O4S2

Molecular Weight: 504.66

* For research use only. Not for human or veterinary use.

2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide - 533891-20-2

Specification

CAS No. 533891-20-2
Molecular Formula C24H32N4O4S2
Molecular Weight 504.66
IUPAC Name 2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Standard InChI InChI=1S/C24H32N4O4S2/c1-4-17-7-5-6-13-28(17)34(31,32)18-10-8-16(9-11-18)22(29)26-24-21(23(30)25-2)19-12-14-27(3)15-20(19)33-24/h8-11,17H,4-7,12-15H2,1-3H3,(H,25,30)(H,26,29)
Standard InChI Key TYLRBSPBMYNQJU-UHFFFAOYSA-N
SMILES CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC

Introduction

Molecular Description

The compound consists of:

  • A thieno[2,3-c]pyridine core structure.

  • A sulfonyl group attached to a benzamido moiety.

  • A piperidine ring substituted with an ethyl group.

  • Additional functional groups such as a carboxamide and methyl groups.

Key Features

  • Thieno[2,3-c]pyridine Core: This bicyclic structure is often associated with biological activity due to its electron-rich sulfur and nitrogen atoms.

  • Sulfonamide Group: Known for its role in enhancing solubility and bioavailability in drug molecules.

  • Piperidine Substitution: Commonly seen in pharmaceuticals for improving receptor binding and pharmacokinetics.

Synthesis Pathways

The synthesis of such complex compounds typically involves:

  • Formation of the Thieno[2,3-c]pyridine Core:

    • Cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.

  • Introduction of the Sulfonamide Group:

    • Reaction of sulfonyl chlorides with amines or amides to form sulfonamides.

  • Functionalization of the Piperidine Ring:

    • Alkylation or acylation to introduce the ethyl group.

  • Final Coupling Steps:

    • Amide bond formation between the benzamido group and other functional groups.

Potential Applications

  • Therapeutic Targets:

    • The compound may act on enzymes or receptors due to its structural similarity to known bioactive molecules.

    • Sulfonamides are often inhibitors of carbonic anhydrase or other enzymes involved in metabolic pathways.

  • Anticancer Potential:

    • Sulfonamide derivatives are known for their anticancer properties by inhibiting tumor growth factors like VEGFR or kinases.

  • Anti-inflammatory Properties:

    • Compounds with similar structures have shown activity against inflammatory mediators.

Mechanism of Action

While specific data for this compound is unavailable, related sulfonamide-containing thienopyridines often work by:

  • Binding to active sites of enzymes.

  • Modulating protein-protein interactions.

  • Inhibiting pathways critical for disease progression (e.g., angiogenesis in cancer).

Absorption and Distribution

The presence of polar groups (sulfonamide, carboxamide) suggests good solubility in aqueous environments, aiding absorption.

Metabolic Stability

  • The piperidine ring may undergo oxidation during metabolism.

  • The sulfonamide group is typically metabolically stable but may be cleaved under specific enzymatic conditions.

Comparison with Related Compounds

FeatureThis CompoundRelated Compounds
Core StructureThieno[2,3-c]pyridinePyrazolo[3,4-b]pyrazine , pyrrolo[2,3-d]pyrimidine
Functional GroupsSulfonamide, piperidinyl substitutionSulfonamides with varying aromatic substitutions
Biological ActivityLikely enzyme inhibition (e.g., kinases), anticancer potentialSimilar activity targeting VEGFR, SGK pathways
Synthesis ComplexityMulti-step involving cyclization, functionalization, and couplingComparable complexity

Patent Literature

  • Compounds with similar structures are described as kinase inhibitors for treating inflammatory diseases or cancer .

  • Sulfonamide derivatives have been explored for their ability to inhibit VEGFR and other growth factor receptors critical in tumor progression .

Experimental Studies

  • Studies on related molecules indicate high affinity for protein targets like dopamine transporters or VEGFR inhibitors .

  • Structural modifications (e.g., substituents on the piperidine ring) significantly impact biological activity and pharmacokinetics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator